Pyrazine, 1,4-dioxide
Description
Properties
IUPAC Name |
4-oxidopyrazin-1-ium 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-5-1-2-6(8)4-3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTKIFFXFIDYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=O)C=CN1[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178926 | |
| Record name | Pyrazine, 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2423-84-9 | |
| Record name | Pyrazine, 1,4-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002423849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s worth noting that pyrazine derivatives have been associated with a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory
Mode of Action
Some studies suggest that pyrazine-containing therapeutic agents can reversibly inhibit the 26s proteasome through the action of its boronic acid moiety, leading to the dysregulation of proteins critical to multiple myeloma cell growth and survival
Biochemical Pathways
For example, Tetramethylpyrazine (a pyrazine derivative) is reported to scavenge superoxide anions and decrease nitric oxide production in human Granulocytes
Pharmacokinetics
It’s known that in humans and animals, pyrazines are excreted as glucuronates or bound to glutathione via the kidney after hydroxylation
Biochemical Analysis
Biochemical Properties
Pyrazine, 1,4-dioxide plays a significant role in biochemical reactions due to its redox-active nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with kinase proteins, where it serves as a hydrogen bond acceptor . This interaction is crucial for its role in modulating kinase activity, which is essential for various cellular processes. Additionally, this compound has been studied for its antimicrobial, antitumoral, anti-inflammatory, and antiviral activities .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are critical for understanding its potential therapeutic applications and its impact on cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, this compound has been shown to inhibit certain enzymes by forming hydrogen bonds with key amino acids in the enzyme’s active site . This interaction can result in changes in gene expression and cellular metabolism, highlighting its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, providing insights into its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or antitumoral activity. At higher doses, toxic or adverse effects may be observed . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, this compound can affect the activity of enzymes involved in redox reactions, leading to changes in metabolic flux and metabolite levels . These interactions are important for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport and distribution of this compound is essential for determining its bioavailability and potential therapeutic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its biochemical activity and potential therapeutic applications.
Biological Activity
Pyrazine, 1,4-dioxide (PZDO) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of PZDO, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrazine ring with two nitrogen atoms and two carbonyl groups. The presence of these functional groups contributes to its reactivity and biological activity.
Biological Activities
PZDO exhibits a range of biological activities, including:
- Antimicrobial Activity : PZDO and its derivatives have shown significant antimicrobial properties against various pathogens. For instance, studies have demonstrated that pyrazine derivatives can inhibit bacterial growth and exhibit cytotoxic effects on cancer cell lines .
- Anti-inflammatory Effects : Compounds containing the pyrazine structure have been reported to inhibit inflammatory pathways. Research indicates that certain pyrazine derivatives can reduce nitric oxide production in macrophages, which is a crucial mediator in inflammation .
- Antitumor Activity : PZDO has been implicated in the inhibition of tumor cell proliferation. For example, specific derivatives have demonstrated potent cytotoxicity against human cancer cell lines such as MCF-7 and A549, with IC50 values as low as 0.012 μM .
The mechanisms underlying the biological activities of PZDO are multifaceted:
- Enzyme Inhibition : PZDO derivatives have been shown to inhibit various kinases and enzymes involved in cancer progression. For example, certain compounds exhibit strong inhibitory effects on Pim kinases with IC50 values ranging from 10 to 13 nM .
- Induction of Apoptosis : Some studies indicate that PZDO can induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction .
- Antioxidant Activity : PZDO has been associated with antioxidant properties, helping to mitigate oxidative stress in cells. This activity is particularly relevant in neuroprotection and cardiovascular health .
Case Studies
Several studies highlight the therapeutic potential of PZDO:
- Neuroprotective Effects : Zhang et al. synthesized cinnamic acid–pyrazine derivatives that enhanced neurovascular protection against oxidative damage in human endothelial cells. The most effective compound showed an EC50 value of 3.55 μM in protecting against free radical damage .
- Anticancer Studies : A series of chalcone–pyrazine hybrids were evaluated for their anticancer properties against multiple human cancer cell lines. Notably, one compound exhibited an IC50 value of 0.18 μM against MCF-7 cells, indicating strong anticancer potential .
- Inflammation Models : In models of inflammation induced by lipopolysaccharides (LPS), certain pyrazine derivatives demonstrated significant reductions in nitric oxide production and inflammatory cytokines, suggesting their potential in treating inflammatory diseases .
Data Summary
The following table summarizes key findings related to the biological activity of pyrazine derivatives:
| Activity Type | Compound/Derivative | Target Cell Line | IC50/EC50 Value |
|---|---|---|---|
| Antimicrobial | Pyrazine derivative | Various pathogens | Varies |
| Anti-inflammatory | Compound 17 | RAW264.7 macrophages | IC50 = 2.6 nM |
| Antitumor | Chalcone-pyrazine hybrid | MCF-7 | IC50 = 0.18 μM |
| Neuroprotective | Cinnamic acid-pyrazine | HBMEC-2 | EC50 = 3.55 μM |
Scientific Research Applications
Cocrystal Formation and Energetic Materials
Cocrystal Applications
PZDO is recognized for its ability to form cocrystals with other energetic materials. It has been demonstrated to act as a coformer in cocrystal design due to its unique structural properties. Studies have shown that PZDO can form stable cocrystals with compounds such as 3,4-dinitropyrazole and 3,5-dinitropyrazole through methods like vacuum recondensation. These cocrystals exhibit significant energetic potential, comparable to benchmark explosives like trinitrotoluene (TNT) .
Thermal Behavior and Sensitivity
Research has highlighted the thermal behavior and mechanical sensitivity of PZDO. It was found to be sensitive to impact and could explode under specific conditions, emphasizing the need for careful handling in practical applications . This characteristic makes it a candidate for further exploration in the development of safer energetic materials.
Antitumoral Properties
PZDO derivatives have been studied for their biological activities, particularly their potential as therapeutic agents. The compound is part of a class of redox-active N-oxides that exhibit antitumoral activity against hypoxic cells. This property is attributed to the redox-active motif present in PZDO, which enhances its interaction with biological targets .
Molecular Recognition Systems
Recent studies have focused on the molecular recognition capabilities of PZDO using calixpyrrole-based receptors. These receptors can selectively bind PZDO, suggesting potential applications in drug delivery systems and sensors for biologically active species . The binding interactions involve complex hydrogen bonding and π-π interactions, demonstrating the intricate nature of its biological applications.
Energy Storage Applications
Organic Electrodes for Batteries
PZDO has been investigated as a potential organic electrode material in energy storage systems. Its redox properties make it suitable for use in batteries, particularly as a negative electrode material. DFT calculations have predicted favorable redox potentials for PZDO and its derivatives, indicating their viability as efficient organic electrodes . This application is crucial in the pursuit of sustainable energy solutions.
Summary of Key Findings
Case Studies
-
Cocrystal Development
A study focused on the development of PZDO cocrystals demonstrated the challenges faced when attempting to grow X-ray quality crystals due to solubility issues with common solvents. The successful synthesis of two coarse cocrystals via resublimation highlighted innovative approaches in material science . -
Therapeutic Applications
Research into the biological activities of PZDO derivatives revealed promising results regarding their antitumoral effects on hypoxic cells. The findings suggest that further exploration could lead to new therapeutic strategies for cancer treatment . -
Energy Storage Innovations
Investigations into PZDO's properties as an organic electrode have opened avenues for enhancing battery technology. The molecular design modifications aimed at improving performance emphasize the compound's relevance in future energy storage solutions .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.3. Physicochemical Properties
2.4. Coordination Chemistry
- Pyrazine 1,4-dioxide : Forms complexes with Cu(II), Ag(I), and Cd(II) via N-oxide oxygen atoms. Example: Cu(H₂O)₆₂·3C₄H₄N₂O₂ exhibits pseudo-hexagonal layers via O–H⋯O bonds .
- Quinoxaline 1,4-dioxides: Act as bidentate ligands in lanthanide coordination networks, enhancing luminescence properties .
Key Research Findings
Substituent Effects: Methyl groups in pyrazine dioxides reduce solubility but improve crystal packing (e.g., 2-methyl derivative forms 1D ribbons vs. 2,5-dimethyl’s 2D layers) . Quinoxaline dioxides with electron-withdrawing groups exhibit 10–100x higher antimicrobial potency than pyrazine analogues .
Redox Behavior :
- Pyrazine 1,4-dioxide can act as an antiaromatic (8π) or aromatic (6π) system depending on oxidation state, influencing its reactivity in photochemical applications .
Therapeutic Potential: Hypoxia-selective cytotoxicity of quinoxaline dioxides is linked to enzymatic reduction generating DNA-damaging radicals, a mechanism less pronounced in pyrazine derivatives .
Preparation Methods
Key Reaction Conditions:
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Oxidizing agent : H₂O₂ (30%)
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Solvent : Glacial acetic acid
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Temperature : 70°C
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Reaction time : 6.5 hours
A related approach employs m-chloroperbenzoic acid (mCPBA) in chloroform. For example, treating 2-carboxy-5-methylpyrazine with mCPBA (3.32 g) in chloroform (100 mL) at room temperature for four hours produces the 4-oxide derivative after workup. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.
Oxidation of Substituted Pyrazines via Carbamoyl Intermediates
Substituted pyrazines with carbamoyl groups serve as precursors to PZDO. Source describes the hydrolysis of 2-carbamoyl-5-methylpyrazine 4-oxide under basic conditions. Refluxing the carbamoyl derivative (5 g) in 10% sodium hydroxide (NaOH) for 30 minutes, followed by acidification with hydrochloric acid (HCl), yields 2-carboxy-5-methylpyrazine 4-oxide (3.2 g, 64% yield). This two-step process—oxidation followed by hydrolysis—ensures regioselective N-oxidation.
Example Workflow:
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Oxidation : React 2-carbamoyl-5-methylpyrazine with H₂O₂ in acetic acid.
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Hydrolysis : Treat the oxidized product with NaOH to cleave the carbamoyl group.
Decarboxylation of Carboxy-Substituted Pyrazine Oxides
Decarboxylation reactions provide a pathway to PZDO from carboxylated precursors. Source reports that heating 2-carboxy-5-methylpyrazine 4-oxide ethyl ester (4.5 g) with 10% NaOH under reflux for five hours results in decarboxylation, yielding PZDO derivatives. The ethyl ester intermediate is synthesized by reacting the carboxylic acid with thionyl chloride (SOCl₂) in ethanol.
Critical Parameters:
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Decarboxylation agent : NaOH (10%)
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Temperature : Reflux conditions (~100°C)
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Catalyst : Ethanol (solvent)
Comparative Analysis of Methods
Table 1 summarizes the efficacy of major PZDO preparation routes:
Key observations:
Q & A
Basic Synthesis Methods for Pyrazine 1,4-Dioxide
Q: What are the standard synthetic routes for preparing pyrazine 1,4-dioxide, and what experimental conditions are critical for yield optimization? A:
- Condensation Reactions : React alicyclic 1,2-hydroxyaminooximes with 1,2-dicarbonyl compounds under controlled pH (neutral to mildly acidic) and reflux conditions. This method produces derivatives via cyclization, as demonstrated by Volodarskii et al. .
- Oxidation of Pyrazine : Use hydrogen peroxide in acetic acid to oxidize pyrazine. Temperature control (~80°C) and stoichiometric excess of H₂O₂ are critical to avoid over-oxidation byproducts .
- Nucleophilic Substitution : Introduce functional groups (e.g., trifluoroethoxy) via reactions with electrophiles like trifluoroethanol under basic conditions (K₂CO₃ or NaOH) .
Characterization Techniques for Structural Confirmation
Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of pyrazine 1,4-dioxide derivatives? A:
- X-ray Crystallography : Resolve bond lengths (e.g., C–N = 1.33 Å, N–O = 1.24 Å) and dihedral angles to confirm planarity and π-stacking interactions (interplanar distance ~3.2 Å) .
- Vibrational Spectroscopy : Assign IR/Raman bands (4000–50 cm⁻¹) to N–O stretches (~1250 cm⁻¹) and pyrazine ring vibrations, validated by isotopic labeling (e.g., deuterated analogs) .
- NMR Analysis : Use ¹H and ¹³C NMR to identify deshielded protons adjacent to N-oxide groups (δ ~8.5–9.0 ppm for aromatic protons) .
Key Structural Features Influencing Reactivity
Q: How do the electron-deficient properties of pyrazine 1,4-dioxide influence its reactivity in coordination chemistry? A:
- Electron-Deficient Core : The pyrazine ring’s low-lying π* orbitals enable strong electron-accepting behavior, facilitating ligand-to-metal charge transfer in coordination complexes .
- Hydrogen Bonding : C–H⋯O interactions (distance ~2.5 Å) stabilize supramolecular assemblies, critical for designing metal-organic frameworks (MOFs) .
- Bridging Capacity : The N-oxide groups act as bifunctional ligands, enabling magnetic superexchange in transition-metal complexes .
Advanced: Resolving Contradictions in Thermodynamic Data
Q: How can researchers reconcile conflicting sublimation enthalpy (ΔsubH°) values reported for pyrazine 1,4-dioxide? A: Discrepancies arise from methodological differences:
Advanced: Photophysical Properties and Triplet Yield Discrepancies
Q: Why do triplet yield measurements for pyrazine 1,4-dioxide vary between photosensitization methods? A:
- Biacetyl Phosphorescence : Reports higher triplet yields due to energy transfer efficiency (~80%) but may overestimate due to solvent interactions .
- trans-2-Butene Isomerization : Lower yields (~30%) reflect competitive non-radiative decay pathways.
Methodological Recommendation : Use time-resolved laser spectroscopy to directly measure intersystem crossing rates, avoiding sensitizer-dependent artifacts .
Advanced: Crystallographic Analysis of π-Stacking Interactions
Q: How do π-π interactions in pyrazine 1,4-dioxide crystals affect material design? A:
- Interplanar Distance : 3.19 Å between centroids enables charge transport in organic semiconductors .
- Slippage Parameter : ~2.4 Å slippage reduces orbital overlap, tunable via methyl substituents (e.g., 2,5-dimethyl derivatives increase steric hindrance) .
Design Strategy : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance π-acidity for optoelectronic applications .
Advanced: Bioactivity Mechanisms and Structural Analogues
Q: What structural modifications enhance the antimicrobial activity of pyrazine 1,4-dioxide derivatives? A:
- Bicyclic Derivatives : Hexahydro-pyrido[1,2-a]pyrazine-1,4-dione shows enhanced activity against Streptomyces spp. via cell wall synthesis inhibition .
- Alkylation : Adding cyclopropylmethyl groups (e.g., thieno[3,4-b]pyrazine derivatives) improves lipophilicity and membrane penetration .
Validation : Use MIC assays and molecular docking to correlate substituent effects with target binding (e.g., dihydrofolate reductase) .
Advanced: Applications in OLEDs and Push-Pull Systems
Q: How does pyrazine 1,4-dioxide improve efficiency in OLED emissive layers? A:
- Electron Transport Layers (ETLs) : The electron-deficient core reduces recombination barriers, enhancing external quantum efficiency (EQE) by ~20% .
- Push-Pull Design : Couple with donor moieties (e.g., carbazole) to redshift emission (λₑₘ ~450–550 nm) via intramolecular charge transfer .
Optimization : Fine-tune HOMO/LUMO levels (-6.2 eV/-3.8 eV) using DFT calculations (B3LYP/6-31G*) .
Notes
- Data Sources : Excluded non-academic platforms (e.g., BenchChem) per guidelines. Relied on peer-reviewed journals, NIST data, and crystallographic databases.
- Methodological Rigor : Emphasized experimental validation (e.g., DSC, XRD) and computational cross-checks (DFT, TD-DFT).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
